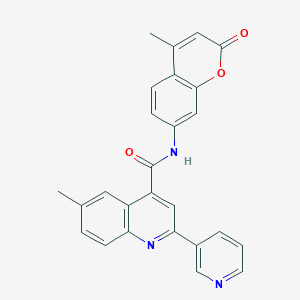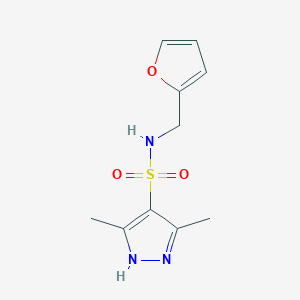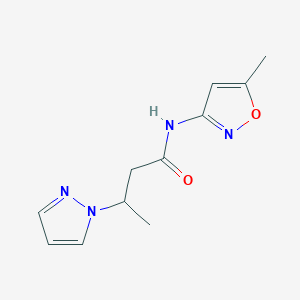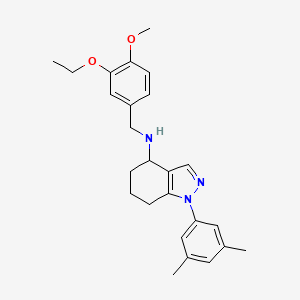![molecular formula C24H24ClN3O2 B6092097 N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride](/img/structure/B6092097.png)
N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride typically involves multiple steps. One common method includes the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with a suitable ketone under acidic conditions to form the indole core . The nitro group is introduced through nitration reactions, and the final amine is obtained through reductive amination.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes and pigments due to its indole structure.
Mechanism of Action
The mechanism of action of N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole moiety can bind to various receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
- N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Comparison: N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications .
Properties
IUPAC Name |
N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2.ClH/c1-17(14-18-8-4-2-5-9-18)25-16-23-24(19-10-6-3-7-11-19)21-15-20(27(28)29)12-13-22(21)26-23;/h2-13,15,17,25-26H,14,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNDPIYWVIAAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B6092021.png)
![1-isopropyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092036.png)
![2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6092042.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B6092047.png)
![2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6092066.png)

![3-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)
![4-Hydroxy-1,3-dimethyl-6-phenylcyclohepta[c]furan-8-one](/img/structure/B6092105.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B6092118.png)

![4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B6092146.png)

